molecular formula C19H20BrN3O2 B2861692 6-Bromo-2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]imidazo[1,2-a]pyridin-3-amine CAS No. 553627-01-3

6-Bromo-2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B2861692
CAS No.: 553627-01-3
M. Wt: 402.292
InChI Key: YMWNETDCHOFLAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis route would depend on the specific properties of the compound and the starting materials available. For example, the bromo group might be introduced using a bromination reaction, while the imidazopyridine group might be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The compound’s reactivity could be studied by observing its behavior in various chemical reactions. For example, the bromo group might make the compound reactive towards nucleophiles, while the imidazopyridine group might participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques. These properties can provide important information about how the compound behaves under different conditions .

Scientific Research Applications

Antiprotozoal Agents

A study highlighted the synthesis and evaluation of novel dicationic imidazo[1,2-a]pyridines as potent antiprotozoal agents. These compounds exhibit strong DNA affinities and demonstrate significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which cause sleeping sickness and malaria, respectively. The research shows the potential of these compounds as therapeutic agents for treating protozoal infections (Ismail et al., 2004).

Corrosion Inhibition

Another application involves the use of imidazo[1,2-a]pyridine derivatives as corrosion inhibitors for carbon steel in saline environments. A study employing potentiometric polarization measurements and quantum mechanical methods demonstrated the effectiveness of these compounds in mitigating corrosion, suggesting their utility in protecting industrial materials in corrosive conditions (Kubba & Al-Joborry, 2020).

Synthesis and Chemical Properties

Research on the synthesis and rearrangement of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones into imidazo[1,2-a]pyridines provides insights into the chemical behavior and potential applications of these compounds in organic synthesis and medicinal chemistry. The study demonstrates the versatility of these chemical structures for generating a variety of biologically active compounds (Khalafy et al., 2002).

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been synthesized and screened for their antimicrobial properties. These compounds exhibit significant activity against various bacterial and fungal strains, suggesting their potential use as antimicrobial agents in medical applications (Desai et al., 2012).

Molecular Dynamics and Electrochemistry

A study on the adsorption behavior of imidazo[4,5-b] pyridine derivatives as corrosion inhibitors in acid medium utilizes molecular dynamics and density functional theory (DFT) calculations. This research provides a deeper understanding of the interaction mechanisms between these compounds and metal surfaces, further supporting their application in corrosion prevention (Saady et al., 2020).

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, if the compound is toxic or reactive, it could pose a risk to health or safety. Safety data would typically be determined through toxicity studies and other types of safety testing .

Future Directions

The future research directions for a compound like this could be very broad, depending on its properties and potential applications. For example, if the compound has medicinal properties, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be studied as a synthetic reagent or catalyst .

Properties

IUPAC Name

6-bromo-2-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c1-24-15-7-4-13(5-8-15)18-19(21-11-16-3-2-10-25-16)23-12-14(20)6-9-17(23)22-18/h4-9,12,16,21H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWNETDCHOFLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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